Methyl 1-isopropyl-1H-benzo[d]imidazole-5-carboxylate
Overview
Description
Methyl 1-isopropyl-1H-benzo[d]imidazole-5-carboxylate is a chemical compound with the molecular formula C12H14N2O2 It belongs to the class of benzimidazole derivatives, which are known for their diverse biological and pharmacological activities
Mechanism of Action
Target of Action
Methyl 1-isopropyl-1H-benzo[d]imidazole-5-carboxylate is a compound that belongs to the class of imidazole-containing compounds . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities . The specific pathways and downstream effects influenced by this compound remain to be elucidated.
Pharmacokinetics
Imidazole compounds are generally known for their polar nature, which should improve their pharmacokinetic parameters . .
Result of Action
Given the broad range of biological activities associated with imidazole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-isopropyl-1H-benzo[d]imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable catalyst. For example, a nickel-catalyzed addition to a nitrile followed by proto-demetallation, tautomerization, and dehydrative cyclization can yield the desired benzimidazole derivative . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often utilize scalable reaction conditions and catalysts that are cost-effective and environmentally friendly. The use of continuous flow reactors and green chemistry principles can further enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-isopropyl-1H-benzo[d]imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted benzimidazole derivatives .
Scientific Research Applications
Methyl 1-isopropyl-1H-benzo[d]imidazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: The compound is used in the synthesis of functional materials, including organic semiconductors and dyes for solar cells.
Biological Studies: It serves as a probe in biological assays to study enzyme activity and protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-benzo[d]imidazol-2-thiol
- benzo[d]oxazol-2-amine
- benzo[d]thiazol-2-amine
Uniqueness
Methyl 1-isopropyl-1H-benzo[d]imidazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities. This uniqueness makes it a valuable compound for targeted research and development .
Properties
IUPAC Name |
methyl 1-propan-2-ylbenzimidazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-8(2)14-7-13-10-6-9(12(15)16-3)4-5-11(10)14/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCCMMKHGSOLRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C1C=CC(=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743081 | |
Record name | Methyl 1-(propan-2-yl)-1H-benzimidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
284672-84-0 | |
Record name | Methyl 1-(propan-2-yl)-1H-benzimidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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